3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine
Description
Chemical Structure and Formula: 3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine (Chemical Formula: C₁₇H₃₂N₄) features a strained cyclopropene ring fused to a diamine backbone. The nitrogen atoms at positions 1 and 2 are substituted with four isopropyl groups, while an imino group (=NH) is attached at position 3 .
Structure
3D Structure
Properties
IUPAC Name |
3-imino-1-N,1-N,2-N,2-N-tetra(propan-2-yl)cyclopropene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3/c1-9(2)17(10(3)4)14-13(16)15(14)18(11(5)6)12(7)8/h9-12,16H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPONFPKTLIYYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=C(C1=N)N(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with an isopropyl-substituted cyclopropene derivative. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the isopropyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopropene derivatives.
Scientific Research Applications
3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Research Findings and Implications
- Steric Effects : The tetraisopropyl groups in the target compound impose significant steric hindrance, which may limit its utility in reactions requiring small-molecule substrates but enhance selectivity in bulky transition states .
- Catalytic Potential: While analogues like L1 and tetramethylcyclohexane-diamine are established in catalysis, the target compound’s unique structure warrants investigation in ring-opening polymerizations or strained-system reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
